Cas no 953261-47-7 (N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide)

N-(1-Benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzylpiperidine scaffold and a fluorinated ethoxybenzene moiety. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its structural resemblance to pharmacologically active piperidine derivatives. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the ethoxy group contributes to solubility and pharmacokinetic properties. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Suitable for research applications, this compound is characterized by high purity and consistent synthetic reproducibility.
N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide structure
953261-47-7 structure
Product Name:N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide
CAS No:953261-47-7
MF:C21H27FN2O3S
MW:406.514087915421
CID:5917992
PubChem ID:16887824
Update Time:2025-08-05

N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1-benzylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide
    • F5017-0404
    • 953261-47-7
    • N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
    • AKOS024490154
    • N-[(1-benzylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzene-1-sulfonamide
    • N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide
    • Inchi: 1S/C21H27FN2O3S/c1-2-27-21-9-8-19(14-20(21)22)28(25,26)23-15-17-10-12-24(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,23H,2,10-13,15-16H2,1H3
    • InChI Key: NXMQEIAORLGSKR-UHFFFAOYSA-N
    • SMILES: C1(S(NCC2CCN(CC3=CC=CC=C3)CC2)(=O)=O)=CC=C(OCC)C(F)=C1

Computed Properties

  • Exact Mass: 406.17264206g/mol
  • Monoisotopic Mass: 406.17264206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 555
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 67Ų

N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide Pricemore >>

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N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide Related Literature

Additional information on N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide

N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide: A Comprehensive Overview

The compound CAS No. 953261-47-7, also known as N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide, is a complex organic molecule with significant potential in various fields, particularly in pharmaceutical research and development. This compound has garnered attention due to its unique structural features and promising pharmacological properties. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and potential applications of this compound, supported by the latest research findings.

The molecular structure of N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide comprises several key functional groups that contribute to its biological activity. The sulfonamide group is a common motif in drug design, often associated with improved bioavailability and stability. The piperidine ring, substituted with a benzyl group at the 1-position, introduces rigidity and potential for hydrogen bonding interactions. Additionally, the presence of an ethoxy group and a fluorine atom on the aromatic ring enhances the compound's lipophilicity and electronic properties, making it a versatile candidate for various therapeutic applications.

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Researchers have employed advanced methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to streamline the production process. These advancements not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is crucial for preclinical and clinical trials.

Pharmacologically, N-(1-benzylpiperidin-4-yl)methyl-4-ethoxy-3-fluorobenzene-1-sulfonamide has demonstrated potent inhibitory activity against several enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound effectively inhibits cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This makes it a promising candidate for anti-cancer drug development.

Beyond enzymatic inhibition, this compound has also shown anti-inflammatory properties by modulating the activity of nuclear factor-kappa B (NF-kB), a central regulator of inflammatory responses. Preclinical models have revealed that it significantly reduces inflammation in conditions such as arthritis and inflammatory bowel disease (IBD). These findings underscore its potential as a multi-target therapeutic agent.

In terms of bioavailability, researchers have investigated the pharmacokinetic profile of CAS No. 953261-47-7 using in vitro and in vivo models. Results indicate that the compound exhibits favorable absorption and distribution properties, with moderate clearance rates. These attributes are critical for ensuring effective drug delivery to target tissues while minimizing systemic toxicity.

Moreover, recent advances in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets with high accuracy. Molecular docking studies have revealed that it forms stable interactions with key residues in the active sites of target enzymes, providing insights into its mechanism of action at the molecular level.

The application of artificial intelligence (AI) in drug discovery has further accelerated research on this compound. Machine learning algorithms have been employed to predict its toxicity profile and optimize its chemical structure for improved efficacy. These tools have significantly reduced the time and cost associated with drug development.

In conclusion, N-(1-benzylpiperidin-4-y...

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